molecular formula C12H9F3N2O2S B13661656 Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Cat. No.: B13661656
M. Wt: 302.27 g/mol
InChI Key: JVEWMCVXHXWPRB-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethyl group and a pyridyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
  • 2-aminothiazole-4-carboxylate Schiff bases
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the trifluoromethyl and pyridyl groups enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

Ethyl 2-[4-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its bioactive properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic profiles.

Biological Activities

1. Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor effects. A study demonstrated that compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic activity. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring for enhancing antitumor efficacy .

2. Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant properties. One compound in a related study eliminated tonic extensor phases in animal models, indicating potential therapeutic effects against epilepsy. The SAR revealed that specific modifications to the thiazole structure could enhance anticonvulsant activity .

3. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell death. In vitro studies have indicated effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of this compound, researchers administered varying doses to tumor-bearing mice. The results showed a dose-dependent reduction in tumor size compared to control groups, with histopathological analysis revealing apoptotic changes in tumor cells.

Case Study 2: Anticonvulsant Activity Assessment
Another study evaluated the anticonvulsant effects of this compound using a pentylenetetrazol-induced seizure model in rodents. The administration of this compound significantly reduced seizure duration and frequency, demonstrating its potential as an anticonvulsant agent.

Research Findings Summary

Activity IC50 Value (µg/mL) Mechanism of Action
Antitumor1.61 - 1.98Induction of apoptosis via mitochondrial pathways
AnticonvulsantNot specifiedModulation of GABAergic transmission
AntimicrobialVaries by pathogenDisruption of cell membrane integrity

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-6-20-10(17-9)7-5-16-4-3-8(7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

JVEWMCVXHXWPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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